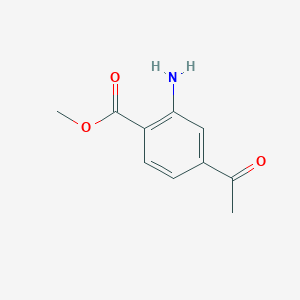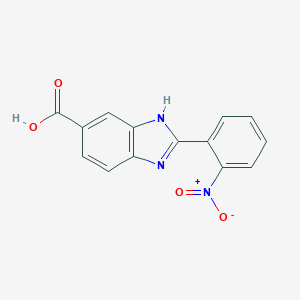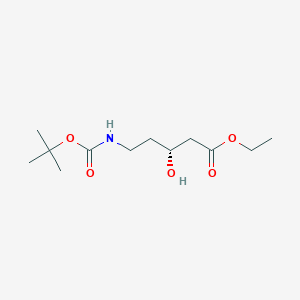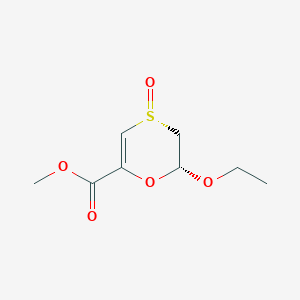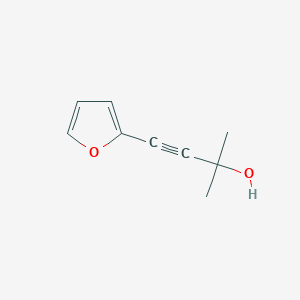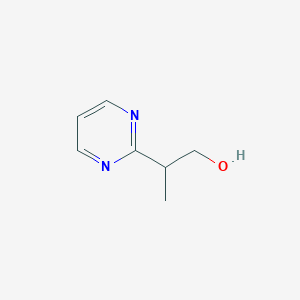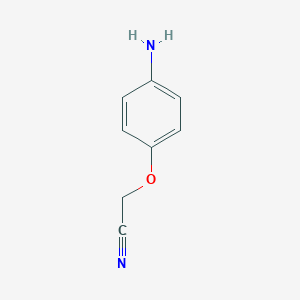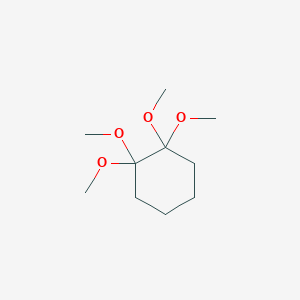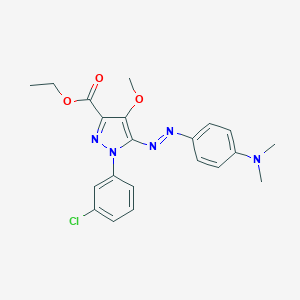
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPY-MA and is a member of the pyrazole family of compounds.
作用機序
The mechanism of action of DCPY-MA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also act by binding to specific receptors in the body.
生化学的および生理学的効果
DCPY-MA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, anti-inflammatory activity, and the ability to act as a colorimetric sensor for metal ions. It has also been shown to have low toxicity and high stability under various conditions.
実験室実験の利点と制限
One of the main advantages of using DCPY-MA in lab experiments is its high stability and low toxicity, which makes it a safe and reliable reagent for use in various applications. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.
将来の方向性
There are several future directions for research on DCPY-MA, including:
1. Further investigation of its potential as an anti-cancer agent, including studies on its efficacy in different types of cancer and in combination with other drugs.
2. Development of new materials based on DCPY-MA for use in OLEDs and other applications.
3. Exploration of its potential as a colorimetric sensor for other analytes, including proteins and nucleic acids.
4. Investigation of its mechanism of action and binding to specific receptors in the body.
5. Development of new synthesis methods that are more efficient and cost-effective.
In conclusion, DCPY-MA is a promising compound with a wide range of potential applications in various fields. Its stability, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies on its properties and applications will likely lead to new discoveries and innovations in the future.
合成法
DCPY-MA can be synthesized using a variety of methods, including the azo-coupling reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by reaction with ethyl 4-methoxycarbonyl-3-oxobutanoate. The final product is obtained after purification and isolation by column chromatography.
科学的研究の応用
DCPY-MA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DCPY-MA has shown promise as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
In materials science, DCPY-MA has been used as a dye in the fabrication of organic light-emitting diodes (OLEDs) due to its high fluorescence and stability. It has also been used as a colorimetric sensor for the detection of metal ions.
In analytical chemistry, DCPY-MA has been used as a reagent for the determination of various analytes, including amino acids and carbohydrates.
特性
CAS番号 |
172701-49-4 |
|---|---|
製品名 |
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate |
分子式 |
C21H22ClN5O3 |
分子量 |
427.9 g/mol |
IUPAC名 |
ethyl 1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22ClN5O3/c1-5-30-21(28)18-19(29-4)20(27(25-18)17-8-6-7-14(22)13-17)24-23-15-9-11-16(12-10-15)26(2)3/h6-13H,5H2,1-4H3 |
InChIキー |
UYGBPMKFNDFYFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
正規SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
同義語 |
ethyl 1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-p yrazole-3-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
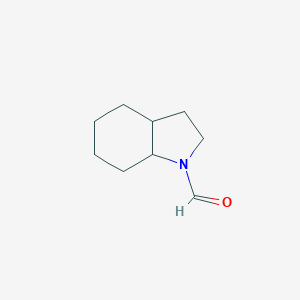
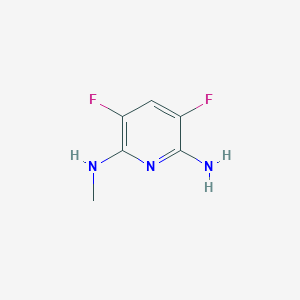
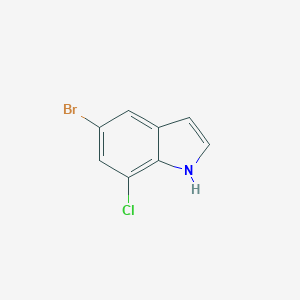
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
